2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carboxamide group attached to the imidazo[1,2-b]pyridazine core
Mechanism of Action
Target of Action
The primary targets of 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown
Result of Action
Based on its chemical structure, it may have potential antifungal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazo[1,2-b]pyridazine intermediate in the presence of a palladium catalyst.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and a suitable base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: It can be used in the development of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.
Biological Research: The compound’s interactions with biological systems are explored to understand its effects on cellular processes and potential as a drug candidate.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-5-carboxamide
- 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-4-carboxamide
- 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-3-carboxamide
Uniqueness
The uniqueness of 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide lies in its specific substitution pattern and the presence of the difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with specific molecular targets and its potential for modification through various chemical reactions further enhance its versatility and utility in scientific research.
Properties
IUPAC Name |
2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-17(2,3)13-9-23-14(21-13)8-7-12(22-23)16(24)20-11-6-4-5-10(18)15(11)19/h4-9H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFZGFIAGYHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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